Lipophilicity Modulation: Hydroxymethyl Substitution Reduces Computed LogP by ~0.7 Log Units Relative to N-Cyclopropylbenzamide
The target compound exhibits a computed XLogP3-AA of 0.9 [1], compared with 1.58–1.8 for N-cyclopropylbenzamide (CAS 15205-35-3), the direct des-hydroxymethyl analog . This represents a reduction of approximately 0.7–0.9 log units, indicating a meaningful shift toward the hydrophilic quadrant of drug-like chemical space. The measured/calculated LogP values for the target compound from alternative sources (LogP = 1.52 by Chemsrc ; LogP = 0.94 by Leyan ) consistently remain below those reported for N-cyclopropylbenzamide (XLogP3-AA = 1.8 ), confirming the directional effect of the hydroxymethyl substituent.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 (PubChem); LogP = 0.94 (Leyan); LogP = 1.52 (Chemsrc) |
| Comparator Or Baseline | N-Cyclopropylbenzamide (CAS 15205-35-3): XLogP3-AA = 1.8 (Guidechem); LogP = 1.58 (Leyan); LogP = 1.58 (Chemscene) |
| Quantified Difference | ΔLogP ≈ 0.7–0.9 log units (more hydrophilic for target compound) |
| Conditions | In silico computed values (XLogP3, ALogP); no experimental logD/logP measurements identified |
Why This Matters
A lower LogP predicts improved aqueous solubility and altered membrane permeability, making this compound more suitable than N-cyclopropylbenzamide for programs requiring reduced lipophilicity to mitigate hERG binding, phospholipidosis risk, or metabolic clearance via CYP450 oxidation.
- [1] PubChem. N-(1-(Hydroxymethyl)cyclopropyl)benzamide. CID 10012767. XLogP3-AA 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/10012767 View Source
